Azido-PEG7-amine

Catalog No.
S520297
CAS No.
1333154-77-0
M.F
C16H34N4O7
M. Wt
394.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG7-amine

CAS Number

1333154-77-0

Product Name

Azido-PEG7-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C16H34N4O7

Molecular Weight

394.46 g/mol

InChI

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2

InChI Key

VZKXLNRXAFTBOW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG7-amine, Amino-PEG7-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Description

The exact mass of the compound Azido-PEG7-amine is 394.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation with Click Chemistry

Azido-PEG7-amine is a popular linker for bioconjugation reactions utilizing click chemistry []. The azide group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules []. This reaction forms a stable triazole linkage, creating a covalent bond between Azido-PEG7-amine and the target molecule.

Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur when the target molecule contains strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups []. SPAAC offers advantages like faster reaction rates and reduced dependence on copper catalysts.

Due to the ease and efficiency of click chemistry, Azido-PEG7-amine is a versatile tool for attaching various functionalities to biomolecules like antibodies, proteins, and nanoparticles [].

PEGylation for Improved Biomolecule Properties

The PEG spacer in Azido-PEG7-amine offers several benefits when conjugated to biomolecules:

  • Increased Water Solubility: PEG is a hydrophilic polymer, and its presence enhances the water solubility of the conjugated biomolecule. This improved solubility is crucial for in vivo applications and facilitates handling in aqueous buffers often used in biological research.
  • Reduced Immunogenicity: PEGylation can mask the immunogenic regions of a biomolecule, making it less recognizable by the immune system. This reduction in immunogenicity is particularly important for therapeutic applications where repeated administration might be necessary.
  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a biomolecule, influencing its distribution and elimination in the body. This modification can be used to improve the circulation time of drugs or imaging agents in the body.

Azido-PEG7-amine is a heterofunctional compound characterized by the presence of an azide group and an amine group, linked by a seven-unit polyethylene glycol (PEG) chain. Its chemical structure can be represented as 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine. This compound is notable for its applications in click chemistry, particularly in the development of antibody-drug conjugates and proteolysis-targeting chimeras. The azide functionality allows it to participate in copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions, facilitating the formation of stable triazole linkages essential for various biochemical applications .

Azido-PEG7-amine acts as a linker molecule in bioconjugation. It covalently attaches biomolecules (e.g., antibodies, drugs) with different functionalities through its azide and amine groups. The PEG spacer provides crucial benefits like improved water solubility, reduced aggregation, and potentially enhanced circulation time in biological systems [].

While comprehensive data on Azido-PEG7-amine's specific hazards might be limited, it's generally recommended to handle following standard laboratory safety protocols:

  • Wear gloves, eye protection, and protective clothing when handling.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction facilitates the formation of a stable triazole linkage when the azide group reacts with an alkyne in the presence of a copper catalyst. This reaction is widely utilized in bioconjugation and polymer chemistry .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Unlike CuAAC, this reaction does not require a catalyst. It occurs between the azide group and a strained alkyne, such as dibenzocyclooctyne or bicyclononyne, resulting in a stable triazole linkage .

These reactions are crucial for synthesizing complex biomolecules and modifying surfaces in various applications.

Azido-PEG7-amine exhibits significant biological activity primarily through its role as a linker in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. The azide group enables selective targeting of specific cells, influencing cellular functions such as signaling pathways and gene expression. While specific cellular effects of Azido-PEG7-amine are not extensively documented, its incorporation into larger constructs like antibody-drug conjugates enhances their therapeutic efficacy by enabling targeted delivery of cytotoxic agents to cancer cells .

The synthesis of Azido-PEG7-amine typically involves the following steps:

  • Starting Materials: The process begins with a polyethylene glycol precursor and an azide-containing reagent.
  • Reaction Conditions: The reaction is generally conducted in solvents such as dimethyl sulfoxide under controlled conditions to facilitate the reaction.
  • Purification: Following synthesis, the product is purified using techniques like column chromatography to obtain high-purity Azido-PEG7-amine.

In industrial settings, large-scale synthesis may involve automated systems to optimize yield and purity .

Azido-PEG7-amine has diverse applications across various fields:

  • Bioconjugation: It serves as a crosslinking reagent for attaching biomolecules through click chemistry.
  • Drug Delivery: The compound is utilized in developing targeted drug delivery systems, particularly in cancer therapy.
  • Hydrogels: It can be incorporated into PEG hydrogels for biomedical applications.
  • Surface Functionalization: Azido-PEG7-amine is used to modify surfaces for enhanced biocompatibility or specific binding properties .

The interaction studies involving Azido-PEG7-amine primarily focus on its reactivity with alkyne-containing molecules via click chemistry. These studies demonstrate its ability to form stable triazole linkages that are critical for constructing complex biomolecular architectures. The effectiveness of these interactions is influenced by environmental factors such as pH and temperature, which can affect reaction kinetics and product stability .

Several compounds share structural similarities with Azido-PEG7-amine, each possessing unique characteristics:

Compound NameFunctional GroupsUnique Features
Azido-PEG8-acidAzide, Carboxylic AcidContains a carboxylic acid for amide bond formation
Azido-dPEG4-aminoAzide, AmineShorter PEG chain (four units), used in similar applications
Azido-BiotinAzide, BiotinBiotin functionality allows for strong binding to streptavidin
Azido-PEG12-alcoholAzide, AlcoholLonger PEG chain (twelve units), enhancing solubility and flexibility

Azido-PEG7-amine stands out due to its balanced length of the PEG chain and dual functional groups that facilitate both bioconjugation and drug delivery applications effectively .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

394.24274944 g/mol

Monoisotopic Mass

394.24274944 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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